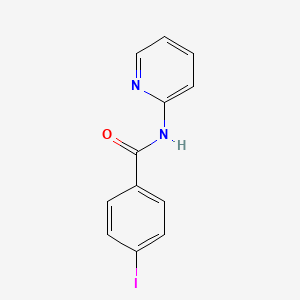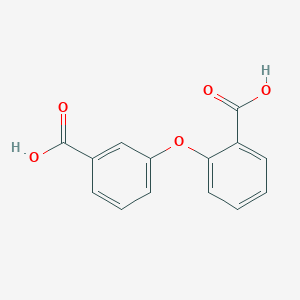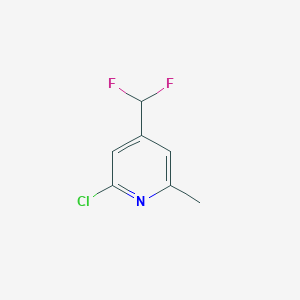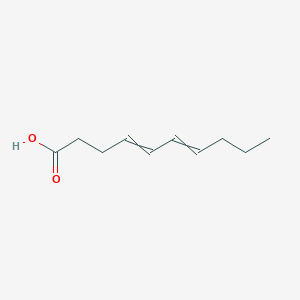![molecular formula C10H9BN2O3S B14004047 {4-[(1,3-Thiazol-4-ylcarbonyl)amino]phenyl}boronic acid](/img/structure/B14004047.png)
{4-[(1,3-Thiazol-4-ylcarbonyl)amino]phenyl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Thiazole-4-carboxamido)phenyl)boronic acid is a compound that features a thiazole ring attached to a phenylboronic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form the thiazole ring, which is then coupled with a boronic acid derivative under mild conditions . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure high yields and regioselectivity.
Industrial Production Methods
Industrial production of (4-(Thiazole-4-carboxamido)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Thiazole-4-carboxamido)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include boronic esters, dihydrothiazoles, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4-(Thiazole-4-carboxamido)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of (4-(Thiazole-4-carboxamido)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the boronic acid group can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole-4-carboxylate: A compound with similar structural features but different functional groups.
Pinacol boronic esters: Compounds that share the boronic acid moiety but have different substituents on the phenyl ring
Uniqueness
(4-(Thiazole-4-carboxamido)phenyl)boronic acid is unique due to the combination of the thiazole ring and the boronic acid group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H9BN2O3S |
|---|---|
Poids moléculaire |
248.07 g/mol |
Nom IUPAC |
[4-(1,3-thiazole-4-carbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C10H9BN2O3S/c14-10(9-5-17-6-12-9)13-8-3-1-7(2-4-8)11(15)16/h1-6,15-16H,(H,13,14) |
Clé InChI |
QYTVJYDIIBITFL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)NC(=O)C2=CSC=N2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane](/img/structure/B14003966.png)


![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)



![N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14004014.png)


![N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14004030.png)


